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Executive Summary
Fmoc-D-norArg(Me,Pbf)-OH (CAS: 2044709-93-3) is a non-proteinogenic, orthogonally

protected amino acid derivative.[1] It combines three critical structural modifications: the D-

stereochemistry for proteolytic stability, a "nor" (shortened) aliphatic side chain, and a

methylated guanidino group protected by the acid-labile Pbf moiety.

This compound is primarily employed in the synthesis of peptidomimetics and stapled peptides

where the researcher seeks to modulate hydrogen bonding networks, increase membrane

permeability, or mimic post-translational modifications (specifically arginine methylation) within

a constrained steric environment.

Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9]
Structural Deconstruction
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The nomenclature Fmoc-D-norArg(Me,Pbf)-OH encodes a precise molecular architecture.

Unlike standard Arginine, which possesses a three-carbon propyl spacer (

), norArginine features a two-carbon ethyl spacer (

), effectively bringing the guanidinium headgroup closer to the peptide backbone.

Backbone: N-

-Fmoc protected D-2-amino-4-guanidinobutyric acid.

Side Chain: The

-guanidino group is modified with a methyl group and protected by the 2,2,4,6,7-
pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Stereochemistry: D-configuration (R-configuration at the

-carbon).

Physicochemical Data
Property Specification

Chemical Name

(R)-2-((((9H-Fluoren-9-

yl)methoxy)carbonyl)amino)-4-(3-methyl-3-

((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-

5-yl)sulfonyl)guanidino)butanoic acid

CAS Number 2044709-93-3

Molecular Formula

Molecular Weight 648.77 g/mol

Solubility
Soluble in DMF, DMSO, NMP; sparingly soluble

in DCM.[1][2][3][4][5][6]

Appearance White to off-white powder

Purity Standard
(HPLC),

chiral purity recommended for SPPS.
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Structural Visualization
The following diagram illustrates the hierarchical composition of the molecule, highlighting the

protecting groups and the modified side chain.

Functionality

Fmoc-D-norArg(Me,Pbf)-OH

N-alpha Protection:
Fmoc (Base Labile)

Backbone Core:
D-2-Amino-4-butanoic acid

Side Chain:
Ethyl Spacer + Guanidine

D-Isomer:
Protease Resistance

Modifications:
N-omega-Methyl + N-omega-Pbf

Nor-Analog:
Steric Constraint

Methyl-Guanidine:
Epigenetic Mimicry

Click to download full resolution via product page

Figure 1: Structural decomposition of Fmoc-D-norArg(Me,Pbf)-OH highlighting functional

domains.

Solid-Phase Peptide Synthesis (SPPS) Methodology
Coupling Considerations
The "nor" shortening of the side chain reduces the degrees of freedom, potentially increasing

steric bulk near the peptide backbone. Furthermore, the presence of the bulky Pbf group and

the Methyl group on the guanidine requires efficient activation to drive coupling to completion.
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Activation: Use HATU/HOAt or DIC/Oxyma Pure. Standard HBTU/HOBt may result in

incomplete coupling due to the steric hindrance of the modified side chain.

Solvent: DMF or NMP. NMP is preferred for difficult sequences to prevent aggregation.

Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.

Double Coupling: Highly recommended, especially if the preceding residue is bulky (e.g.,

-branched amino acids like Val, Ile, Thr).

Deprotection & Cleavage Protocol
The Pbf group is acid-labile but requires scavengers to prevent the alkylation of reactive side

chains (specifically Tryptophan and Tyrosine) by the generated sulfonyl cation.

Reagent Cocktail (Standard cleavage):

TFA: 92.5%

TIS (Triisopropylsilane): 2.5% (Scavenger)

Water: 2.5% (Scavenger)

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Critical if Cys/Met are present)

Workflow Diagram:

Resin-Peptide-NH2
Coupling:

Fmoc-D-norArg(Me,Pbf)-OH
+ HATU/DIPEA (2x)

 1 hr, RT
Wash (DMF) Fmoc Removal:

20% Piperidine/DMF
 5 + 10 min

Wash (DMF) Final Cleavage:
95% TFA Cocktail

 End of Synthesis Peptide w/
D-N(omega)-Me-norArg

 2-3 hrs

Click to download full resolution via product page

Figure 2: SPPS cycle for incorporation and release of the methylated norarginine residue.

Troubleshooting Side Reactions
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Arg-Lactamization: Unlike standard Arginine, norArginine has a shorter side chain (gamma-

amino). While

-lactam formation is a risk for Ornithine, the guanidino group in norArg is less prone to
intramolecular cyclization during activation than a free amine, but activated carboxylates can
still be sluggish. Ensure pre-activation time is minimized (< 2 mins) before adding to resin.

Incomplete Pbf Removal: The methyl group on the guanidine may slightly stabilize the

sulfonamide bond. Extend cleavage time to 3-4 hours if Mass Spec indicates +252 Da

adducts (Pbf retention).

Biological Applications & Mechanism
Proteolytic Stability (The "D" Factor)
Incorporating D-amino acids is a gold-standard strategy for extending the plasma half-life of

peptide therapeutics. Proteases in the human body (e.g., trypsin, chymotrypsin) are

stereoselective for L-amino acids. The D-configuration of Fmoc-D-norArg(Me,Pbf)-OH renders

the peptide bond resistant to enzymatic hydrolysis.

Methylation Mimicry
Arginine methylation is a prevalent post-translational modification (PTM) involved in signal

transduction and RNA processing.

Therapeutic Relevance: By incorporating a permanently methylated analog (N-Me-norArg),

researchers can create "constitutively active" or "dominant negative" inhibitors of enzymes

that recognize methylated arginine motifs (e.g., Tudor domains).

H-Bond Modulation: The methyl group replaces a hydrogen on the guanidino headgroup,

removing a hydrogen bond donor. This can be used to tune the selectivity of the peptide for

its receptor, reducing off-target binding.

"Nor" Constraint
Shortening the side chain by one methylene unit (

) alters the spatial projection of the positive charge. This is critical in Structure-Activity
Relationship (SAR) studies to probe the depth of a binding pocket. If a standard Arg residue
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penetrates too deeply or is too flexible, norArg can provide a tighter, more rigid fit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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